Buttpark 30\02-99
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Overview
Description
Buttpark 30\02-99: 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde , is a chemical compound with the molecular formula C17H9F3N2OS . It is characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[2,1-b][1,3]benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 30\02-99 typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]benzothiazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Buttpark 30\02-99 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
Buttpark 30\02-99 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Buttpark 30\02-99 involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-phenyl-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-phenyl-8-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Buttpark 30\02-99 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H9F3N2OS |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C17H9F3N2OS/c18-17(19,20)11-6-7-12-14(8-11)24-16-21-15(13(9-23)22(12)16)10-4-2-1-3-5-10/h1-9H |
InChI Key |
FKKRTSNLRFXPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O |
Origin of Product |
United States |
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